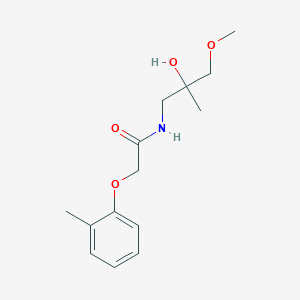

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide, also known as O-Desmethylvenlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is a potent antidepressant drug that is used in the treatment of major depressive disorder, anxiety disorders, and neuropathic pain. The purpose of

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study explores the metabolism of various chloroacetamide herbicides, revealing insights into their carcinogenic pathways via metabolic activation leading to DNA-reactive compounds. Although it does not directly mention "N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide," understanding the metabolism of similar compounds can provide a foundation for research into the metabolic pathways and potential bioactivity of related acetamides (Coleman et al., 2000).

Catalytic Hydrogenation for the Green Synthesis

This research focuses on the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, which demonstrates the potential for green synthesis methods in creating important intermediates for dye production. The study highlights the utility of novel catalysts in achieving high selectivity and activity, which could be applicable to the synthesis or modification of compounds like "N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide" (Zhang, 2008).

Silylation of N-(2-hydroxyphenyl)acetamide

Investigating the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, this study provides insights into the formation and properties of silaheterocyclic compounds. Such chemical modifications and their resultant properties are crucial for the development of new materials and chemical intermediates, potentially informing research on the chemical behavior of structurally related acetamides (Lazareva et al., 2017).

properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-11-6-4-5-7-12(11)19-8-13(16)15-9-14(2,17)10-18-3/h4-7,17H,8-10H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISXOAZPHNTKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2891022.png)

![Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B2891030.png)

![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)